molecular formula C15H15N3 B11764603 3-(2-(1H-Benzo[d]imidazol-2-yl)ethyl)aniline

3-(2-(1H-Benzo[d]imidazol-2-yl)ethyl)aniline

Cat. No.: B11764603
M. Wt: 237.30 g/mol
InChI Key: KKOQKLYAXIRIHT-UHFFFAOYSA-N
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Description

3-(2-(1H-Benzo[d]imidazol-2-yl)ethyl)aniline is a compound that features a benzimidazole moiety linked to an aniline group through an ethyl chain. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(1H-Benzo[d]imidazol-2-yl)ethyl)aniline typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by further functionalization. One common method involves the reaction of o-phenylenediamine with ethyl bromoacetate to form an intermediate, which is then cyclized to yield the benzimidazole core. This intermediate can be further reacted with aniline under suitable conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-(1H-Benzo[d]imidazol-2-yl)ethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-2-carboxylic acid, while reduction may yield the corresponding amine .

Scientific Research Applications

Pharmaceutical Applications

The compound has demonstrated potential in several pharmaceutical applications, particularly in the development of novel therapeutic agents.

Anticancer Activity

Research indicates that derivatives of 3-(2-(1H-Benzo[d]imidazol-2-yl)ethyl)aniline exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit tumor growth and induce apoptosis in cancer cell lines such as MCF and U87 glioblastoma cells. Studies have reported IC50 values indicating effective cytotoxicity against these cancer cells, suggesting that this compound could serve as a lead in anticancer drug development .

Antimicrobial Properties

The antimicrobial efficacy of compounds related to this compound has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for synthesized derivatives indicate potent antimicrobial activity, making these compounds promising candidates for treating bacterial infections .

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of this compound:

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AnticancerMCF Cell LineIC50 = 25.72 μM
U87 GlioblastomaIC50 = 45.2 μM
AntimicrobialStaphylococcus aureusMIC = 40 μg/mL
Escherichia coliMIC = 200 μg/mL
Klebsiella pneumoniaeMIC = 300 μg/mL

Mechanism of Action

The mechanism of action of 3-(2-(1H-Benzo[d]imidazol-2-yl)ethyl)aniline involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include the inhibition of signal transduction pathways that are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(1H-Benzo[d]imidazol-2-yl)ethyl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C15H15N3

Molecular Weight

237.30 g/mol

IUPAC Name

3-[2-(1H-benzimidazol-2-yl)ethyl]aniline

InChI

InChI=1S/C15H15N3/c16-12-5-3-4-11(10-12)8-9-15-17-13-6-1-2-7-14(13)18-15/h1-7,10H,8-9,16H2,(H,17,18)

InChI Key

KKOQKLYAXIRIHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCC3=CC(=CC=C3)N

Origin of Product

United States

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